molecular formula C15H16F3N3O B2524232 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide CAS No. 1170947-96-2

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide

Numéro de catalogue: B2524232
Numéro CAS: 1170947-96-2
Poids moléculaire: 311.308
Clé InChI: ZOBLQYUDENAZIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide (CAS 1170947-96-2) is a synthetic small molecule with a molecular formula of C15H16F3N3O and a molecular weight of 311.30 g/mol . This benzamide derivative features a 1,3-dimethyl-1H-pyrazole moiety and a 2-(trifluoromethyl)benzamide group, a scaffold of significant interest in medicinal chemistry. Preliminary research on structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated promising submicromolar antiproliferative activity in cellular models, such as MIA PaCa-2 pancreatic cancer cells . These related compounds have been shown to modulate the autophagy pathway—a key cellular process often exploited by cancer cells for survival . They can reduce mTORC1 activity and disrupt autophagic flux, leading to an accumulation of LC3-II, a standard marker for autophagy . This mechanism is distinct from older, less selective autophagy inhibitors like chloroquine, suggesting this class of compounds may represent a novel strategy for investigating cancer biology . The pyrazole ring system is a privileged structure in drug discovery, known for its diverse pharmacological profile. Pyrazole-containing compounds are found in various therapeutic agents and are frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can utilize this compound as a chemical tool to further explore the biology of autophagy and to investigate the structure-activity relationships of pyrazole-based biomolecules in oncology and related fields.

Propriétés

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-11(9-21(3)19-10)8-20(2)14(22)12-6-4-5-7-13(12)15(16,17)18/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLQYUDENAZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves the use of hydrazine hydrate and a suitable aldehyde or ketone.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrazole derivative with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazole derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can bind to enzymes or receptors involved in critical biological processes, such as protein synthesis or signal transduction.

    Pathways: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in target organisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs identified in the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target: N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide C₁₆H₁₇F₃N₃O 2-(Trifluoromethyl)benzamide; 1,3-dimethylpyrazole 348.33 High lipophilicity (CF₃); sterically shielded pyrazole
: 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[4-(propan-2-yl)phenyl]propyl}benzamide C₂₃H₂₅N₅O₃ Nitropyrazole; isopropylphenyl 443.48 Electron-withdrawing nitro group; bulky aryl substituent
: N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide C₂₁H₁₉N₇O₃S Nitrophenylpyrazole; triazole; mercapto 449.49 Multicyclic structure; potential for disulfide bonding
: N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide C₁₇H₁₄F₃N₅O₂ Trifluoromethoxybenzamide; pyrazine-pyrazole hybrid 377.32 OCF₃ group (less lipophilic than CF₃); heteroaromatic backbone
: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide C₂₁H₂₄F₃N₅O₃S Cyclopropylpyrazole; sulfamoyl 495.51 Sulfamoyl group (enhanced solubility); cyclopropyl for metabolic resistance

Key Observations:

  • Trifluoromethyl vs.
  • Pyrazole Substitution Patterns: The 1,3-dimethylpyrazole in the target minimizes metabolic oxidation at the methyl groups, whereas ’s nitro-phenylpyrazole may confer redox-sensitive properties .
  • Hybrid Scaffolds (): Pyrazine () and sulfamoyl () groups introduce distinct electronic and steric profiles, influencing target binding and pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target’s CF₃ group (LogP ~3.5 estimated) exceeds the OCF₃ analog (, LogP ~2.8) but is less polar than sulfamoyl-containing derivatives (, LogP ~2.2) .
  • Metabolic Stability: The 1,3-dimethylpyrazole in the target resists CYP450-mediated oxidation, whereas ’s nitro group may undergo reductive metabolism .

Activité Biologique

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Chemical Structure and Properties

The chemical structure of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide can be summarized as follows:

Property Details
IUPAC Name N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide
Molecular Formula C14H15F3N4O
Molecular Weight 302.29 g/mol
CAS Number Not yet assigned

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole moiety can bind to various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound's membrane permeability, facilitating cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2< 0.5
Pyrazole derivative XA54926
Pyrazole derivative YMCF70.01

These compounds have been shown to reduce mTORC1 activity and induce autophagy, suggesting a novel mechanism of action that warrants further investigation .

Antimicrobial Activity

In addition to its anticancer properties, N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide has been evaluated for antimicrobial activity. Preliminary results indicate that this compound exhibits moderate antibacterial effects against several strains of bacteria, suggesting its potential use in treating bacterial infections .

Study on Antiproliferative Effects

A study conducted by Teng et al. (2016) explored the antiproliferative effects of pyrazole derivatives on MIA PaCa-2 cells. The results indicated that certain derivatives exhibited submicromolar antiproliferative activity, leading to decreased mTORC1 signaling and increased autophagy . This study highlights the therapeutic potential of pyrazole-based compounds in cancer treatment.

Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship of pyrazole derivatives has revealed that modifications to the pyrazole ring significantly influence biological activity. For example, varying substituents on the benzamide moiety can enhance or diminish anticancer efficacy . Such insights are crucial for optimizing lead compounds in drug development.

Q & A

Q. Example Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space GroupP2₁/c
R-factor0.032
Bond Length (C–F)1.34 Å

How do substituents on the pyrazole ring affect bioactivity?

Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies involve systematic modifications:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Methyl Substituents : 1,3-Dimethyl groups on the pyrazole reduce steric hindrance, improving binding to target proteins (e.g., kinases) .
  • Benzamide Linker : Modifications here alter hydrogen-bonding interactions; electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity .

Q. Example Docking Scores

Target ProteinDocking Score (kcal/mol)Reference
Kinase A-9.2
Kinase B-7.8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.